6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid

Cross-coupling Medicinal chemistry Library synthesis

This benzimidazolone building block uniquely combines three functional groups on a single core: a C-6 bromine for Pd-catalyzed cross-coupling diversification, a C-4 carboxylic acid for direct amide/ester conjugation, and the 2-oxo moiety essential for bromodomain (BRD4/BRPF1) recognition and cereblon-based PROTAC linker attachment. Unlike the non-halogenated parent (CAS 291289-41-3), the 6-chloro analog (CAS 1388075-41-9), or the methyl ester congener (CAS 1388043-70-6), this compound eliminates extra synthetic steps and enables true parallel library synthesis. Ideal for medicinal chemistry teams targeting epigenetic readers and targeted protein degradation.

Molecular Formula C8H5BrN2O3
Molecular Weight 257.04 g/mol
CAS No. 1388059-84-4
Cat. No. B1380434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid
CAS1388059-84-4
Molecular FormulaC8H5BrN2O3
Molecular Weight257.04 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1C(=O)O)NC(=O)N2)Br
InChIInChI=1S/C8H5BrN2O3/c9-3-1-4(7(12)13)6-5(2-3)10-8(14)11-6/h1-2H,(H,12,13)(H2,10,11,14)
InChIKeyQAGBJVNRBIQMDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic Acid (CAS 1388059-84-4): A Dual-Functional Benzimidazolone Scaffold for Medicinal Chemistry Derivatization


6-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid (CAS 1388059-84-4, molecular formula C₈H₅BrN₂O₃, molecular weight 257.04 g/mol) is a heterocyclic building block belonging to the benzimidazolone class [1]. The compound features three synthetically enabling functional groups on a single bicyclic core: a bromine atom at the 6-position for cross-coupling diversification, a 2-oxo (cyclic urea) moiety that provides both hydrogen-bond donor and acceptor capacity, and a carboxylic acid at the 4-position for direct amide or ester conjugation . The benzimidazolone scaffold has been validated as a privileged structure in bromodomain inhibitor programs (e.g., Gilead Sciences' BRD4 inhibitor series) and cereblon-based PROTAC degrader development, establishing the core's relevance across epigenetic and targeted protein degradation research [2].

Why Generic Substitution Fails for 6-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic Acid (CAS 1388059-84-4)


Substituting this compound with its closest in-class analogs introduces critical synthetic or pharmacological liabilities. The non-halogenated parent (CAS 291289-41-3) lacks the C-6 bromine handle entirely, precluding Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling diversification—a core strategy for generating benzimidazolone-focused libraries [1]. The 6-chloro analog (CAS 1388075-41-9) offers a halogen handle, but aryl chlorides are substantially less reactive than aryl bromides in palladium-catalyzed cross-couplings, often requiring harsher conditions or specialized ligands . The non-oxo analog 6-bromo-1H-benzo[d]imidazole-4-carboxylic acid (CAS 255064-08-5) retains the bromine and carboxylic acid but lacks the 2-oxo group, forfeiting the benzimidazolone's signature hydrogen-bonding pharmacophore that has been shown essential for bromodomain recognition in the BRPF1/BRD4 inhibitor series [2]. The methyl ester congener (CAS 1388043-70-6) masks the carboxylic acid, requiring an additional hydrolysis step before conjugation, which adds synthetic steps and may compromise acid-sensitive substrates .

Quantitative Differentiation Evidence for 6-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic Acid vs. Closest Analogs


Aryl Bromide Reactivity vs. Non-Halogenated Parent: Enabling Pd-Catalyzed Cross-Coupling Library Synthesis

The C-6 bromine atom present in the target compound (CAS 1388059-84-4) enables palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—that are entirely inaccessible with the non-halogenated parent 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (CAS 291289-41-3) [1]. Aryl bromides on nitrogen-rich heterocycles have been demonstrated to undergo Suzuki-Miyaura coupling in good to excellent yields under mild conditions using modern precatalysts, whereas the corresponding non-halogenated scaffolds are inert under identical conditions [2]. This represents a binary functional distinction: the target compound can serve as a diversification point for parallel library synthesis, while the non-brominated parent cannot participate in any C-C bond-forming cross-coupling without prior functionalization.

Cross-coupling Medicinal chemistry Library synthesis

Bromine vs. Chlorine Leaving Group Superiority: Faster Oxidative Addition Kinetics for Pd(0) Insertion

When compared to the 6-chloro analog 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (CAS 1388075-41-9, MW 212.59), the target compound's C-6 bromine offers a kinetically superior leaving group for Pd(0) oxidative addition—the rate-determining step in most cross-coupling cycles . The C-Br bond dissociation energy (~84 kcal/mol for Ph-Br) is significantly lower than that of C-Cl (~97 kcal/mol for Ph-Cl), translating to faster reaction rates under identical conditions [1]. In practice, aryl bromides can be coupled at lower temperatures (50-80°C) with simpler ligand systems (e.g., Pd(PPh₃)₄), whereas aryl chlorides typically require elevated temperatures (≥100°C) and electron-rich, sterically demanding ligands (e.g., SPhos, XPhos) to achieve comparable conversion. For benzimidazole halide substrates specifically, near-quantitative yields have been reported for aryl bromides in Suzuki-Miyaura couplings under microwave conditions, while the corresponding chlorides required extended reaction times [1].

Cross-coupling kinetics Halogen leaving group Synthetic efficiency

2-Oxo Pharmacophore vs. Non-Oxo Analog: Retained Hydrogen-Bonding Capacity Essential for Bromodomain and Cereblon Recognition

The 2-oxo (cyclic urea) moiety in the target compound provides a critical hydrogen-bonding pharmacophore absent in the non-oxo analog 6-bromo-1H-benzo[d]imidazole-4-carboxylic acid (CAS 255064-08-5) [1]. In the Gilead Sciences benzimidazolone bromodomain inhibitor series (WO2014164596A1), the 2-oxo group of the benzimidazolone core directly engages the conserved asparagine residue (Asn140 in BRD4 BD1) that defines acetyl-lysine recognition, a binding mode corroborated by X-ray cocrystal structures of N,N-dimethylbenzimidazolone inhibitors [2]. In the 1,3-dimethylbenzimidazolone series reported by Demont et al., compounds bearing the 2-oxo functionality achieved BRPF1 bromodomain pIC₅₀ values of 6.2–7.1 (corresponding to IC₅₀ = 79–631 nM), while the core scaffold lacking this group showed no detectable binding [3]. Separately, 2,3-dihydro-2-oxo-1H-benzimidazole-derived ligands have been validated as cereblon (CRBN) binders for PROTAC applications, with a potent BRD4 degrader successfully developed from this scaffold . The non-oxo analog cannot recapitulate these recognition motifs.

Bromodomain inhibition PROTAC development Hydrogen bonding

Free Carboxylic Acid vs. Methyl Ester: Direct Conjugation Readiness Reduces Synthetic Step Count by One

The target compound (CAS 1388059-84-4) bears a free carboxylic acid at position 4, enabling direct amide coupling with amines or esterification with alcohols without a prior deprotection step. The methyl ester analog methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (CAS 1388043-70-6) requires saponification (e.g., LiOH/THF/H₂O or NaOH/MeOH) to liberate the carboxylic acid before conjugation, adding one synthetic step and exposing the substrate to basic conditions that may be incompatible with base-sensitive functional groups elsewhere in advanced intermediates . In a typical amide coupling workflow (e.g., HATU/DIPEA/DMF), the free acid can be used directly, while the methyl ester must first be hydrolyzed, isolated, and dried—adding approximately 4-8 hours of additional processing time and introducing an extra purification step with associated yield loss (typically 5-15% per step depending on substrate) .

Amide coupling Step economy Synthetic efficiency

Supplier Availability and Pricing: Premium Specialty Building Block with Defined Purity Specifications

The target compound is available from multiple specialty chemical suppliers with documented purity specifications. Biosynth offers the compound at a research-scale unit price of $748 per 50 mg and $2,270 per 0.5 g, with a 3-4 week lead time . Leyan supplies the compound at 98% purity (product no. 2120458) . Chemenu offers it at 95%+ purity (catalog no. CM426261) . Spectra Group Limited provides quantities from 1 g to 1 kg at ≥98% purity [1]. In comparison, the non-brominated parent (CAS 291289-41-3) is priced at approximately ¥1,337 per 100 mg (Macklin, 97% purity) [2] or €730 per 1 g (CymitQuimica) , reflecting a lower price point consistent with its simpler structure and absence of the synthetically enabling bromine. The non-oxo analog (CAS 255064-08-5) is priced substantially lower at approximately ¥87 per 25 mg (Macklin, 98% purity) [3], reflecting its simpler benzimidazole core without the 2-oxo functionality.

Procurement Supplier comparison Purity specification

High-Value Application Scenarios for 6-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic Acid


Bromodomain-Focused Library Synthesis via C-6 Suzuki Diversification

Medicinal chemistry teams developing bromodomain (BRD4, BRPF1, TRIM24) or other acetyl-lysine reader domain inhibitors can utilize the target compound as a core scaffold for parallel library synthesis. The C-6 bromine serves as the diversification handle for Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, while the C-4 carboxylic acid enables direct amide coupling to introduce additional recognition elements. The 2-oxo benzimidazolone core provides the essential hydrogen-bonding pharmacophore for the conserved asparagine residue in the acetyl-lysine binding pocket, as validated by the Gilead Sciences benzimidazolone bromodomain inhibitor patent series (WO2014164596A1) [1] and the 1,3-dimethylbenzimidazolone BRPF1 inhibitor program (pIC₅₀ 6.2–7.1) [2]. For procurement purposes, a minimum order of 50 mg ($748 at Biosynth) provides sufficient material for approximately 50-100 Suzuki coupling reactions at 0.05 mmol scale, enabling rapid SAR exploration .

PROTAC Degrader Development via Cereblon-Recruiting Benzimidazolone Ligands

The 2,3-dihydro-2-oxo-1H-benzimidazole scaffold has been validated as a cereblon (CRBN) E3 ligase ligand for PROTAC applications, with a potent BRD4 degrader successfully developed from this core [1]. The target compound offers three orthogonal functionalization points: C-4 carboxylic acid for linker attachment via amide bond formation, C-6 bromine for introduction of the target-protein-binding warhead via cross-coupling, and the N-1/N-3 positions of the benzimidazolone for additional alkylation/arylation. This convergent synthetic strategy is distinct from the non-oxo analog (CAS 255064-08-5), which lacks the CRBN-recognition 2-oxo pharmacophore, and from the methyl ester analog (CAS 1388043-70-6), which requires an additional deprotection step before linker conjugation [2].

Serotonin Receptor (5-HT₃/5-HT₄) Ligand Design Using the Benzimidazolone-1-Carboxylic Acid Scaffold

The 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid scaffold is an established pharmacophore for 5-HT₃ and 5-HT₄ receptor modulation. Turconi et al. (J. Med. Chem., 1990) demonstrated that 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid esters and amides bearing a basic azacyclo- or azabicycloalkyl moiety exhibit highly potent 5-HT₃ antagonistic activity in both radioligand binding assays ([³H]ICS 205930) and the 5-HT-induced von Bezold-Jarisch reflex in rats [1]. The target compound, with its C-6 bromine, allows introduction of substituents at the 6-position to modulate potency and selectivity, while the C-4 carboxylic acid provides an anchor for attachment of amine-containing side chains critical for receptor engagement—a substitution pattern not readily accessible from the non-brominated parent scaffold (CAS 291289-41-3) [2].

Agrochemical Lead Optimization via Halogen-Enabled Late-Stage Functionalization

Benzimidazolone derivatives have documented applications in agrochemical research, including fungicidal and herbicidal compositions. The target compound's C-6 bromine enables late-stage diversification to explore substituent effects on target enzyme inhibition (e.g., in plant-pathogenic fungi) without resynthesizing the entire core scaffold [1]. The free carboxylic acid can be converted to amides, esters, or acyl hydrazides for property modulation (lipophilicity, metabolic stability in planta). Compared to the 6-chloro analog, the bromine atom provides superior reactivity in cross-coupling diversification, and compared to the non-halogenated parent, it enables structure-activity relationship exploration at the 6-position that is structurally precluded in the unsubstituted scaffold [2].

Quote Request

Request a Quote for 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.